

An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Morpholinobenzaldehyde**

Cat. No.: **B119794**

[Get Quote](#)

Introduction

2-Morpholinobenzaldehyde, with the CAS number 58028-76-5, is an organic compound featuring a benzaldehyde scaffold substituted with a morpholine group at the ortho position.^[1] Its unique structure, combining a reactive aldehyde functional group with a versatile morpholine moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role as a precursor in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Morpholinobenzaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1][2]
Molecular Weight	191.23 g/mol	[1][2]
Appearance	Solid	
Melting Point	45-48 °C	[1]
Boiling Point	Not explicitly available, predicted for related isomers.	
Solubility	Soluble in methanol and likely other organic solvents.	[3]
pKa (Predicted)	Not explicitly available for the 2-isomer. The predicted pKa for the related 4-isomer is 1.87 ± 0.40.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Morpholinobenzaldehyde**.

Spectrum Type	Key Peaks and Information	Source
¹³ C NMR	Spectra available, confirming the carbon skeleton.	[2]
Vapor Phase IR	Spectra available for identifying functional groups.	[2]
Mass Spectrometry	Exact Mass: 191.094629 g/mol	[2]

Note: While specific peak assignments for **2-Morpholinobenzaldehyde** were not found in the provided search results, general spectral characteristics for aldehydes and morpholine-substituted aromatics are well-established. The aldehyde C-H stretch in IR typically appears

around 2720-2820 cm^{-1} , and the C=O stretch is strong around 1700 cm^{-1} . In ^1H NMR, the aldehyde proton is highly deshielded, appearing between 9-10 ppm.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Morpholinobenzaldehyde** are outlined below.

Synthesis of 2-Morpholinobenzaldehyde

A common method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution reaction. The following is a generalized protocol adapted from procedures for similar isomers.[5]

Materials:

- 2-Fluorobenzaldehyde
- Morpholine
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated Ammonium Chloride (NH_4Cl) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of potassium carbonate (1.2 equivalents) in DMF, add 2-fluorobenzaldehyde (1.0 equivalent) and morpholine (1.2 equivalents).
- Stir the reaction mixture at 100 °C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate three times.
- Combine the organic layers and wash with a saturated NH₄Cl solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash chromatography on a silica gel column to yield pure **2-Morpholinobenzaldehyde**.^[5]

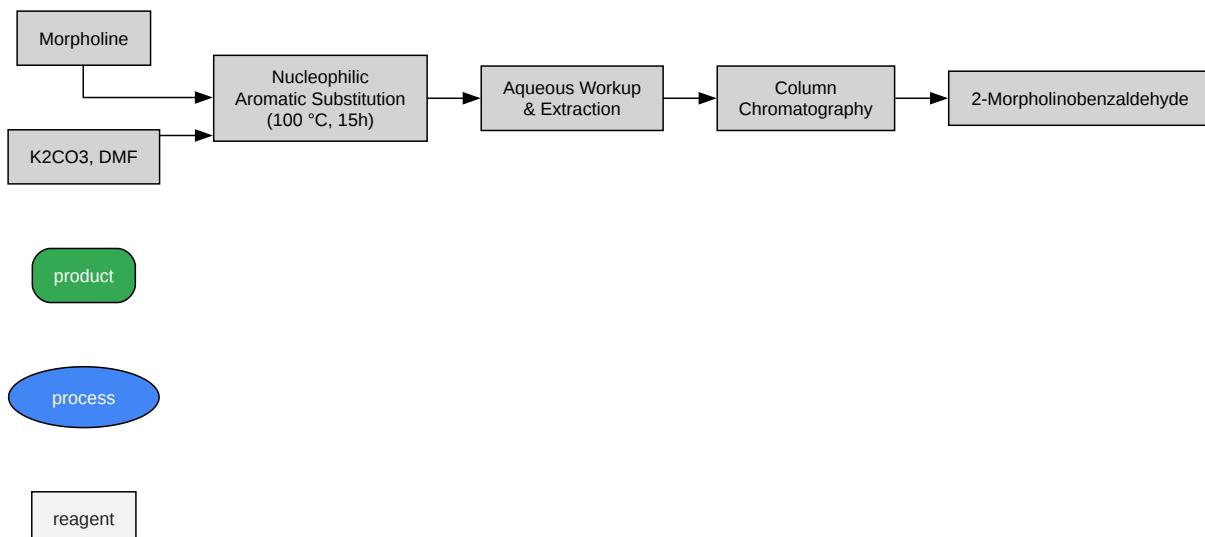
Characterization Protocols

1. Melting Point Determination:

- A small, dry sample of the purified **2-Morpholinobenzaldehyde** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

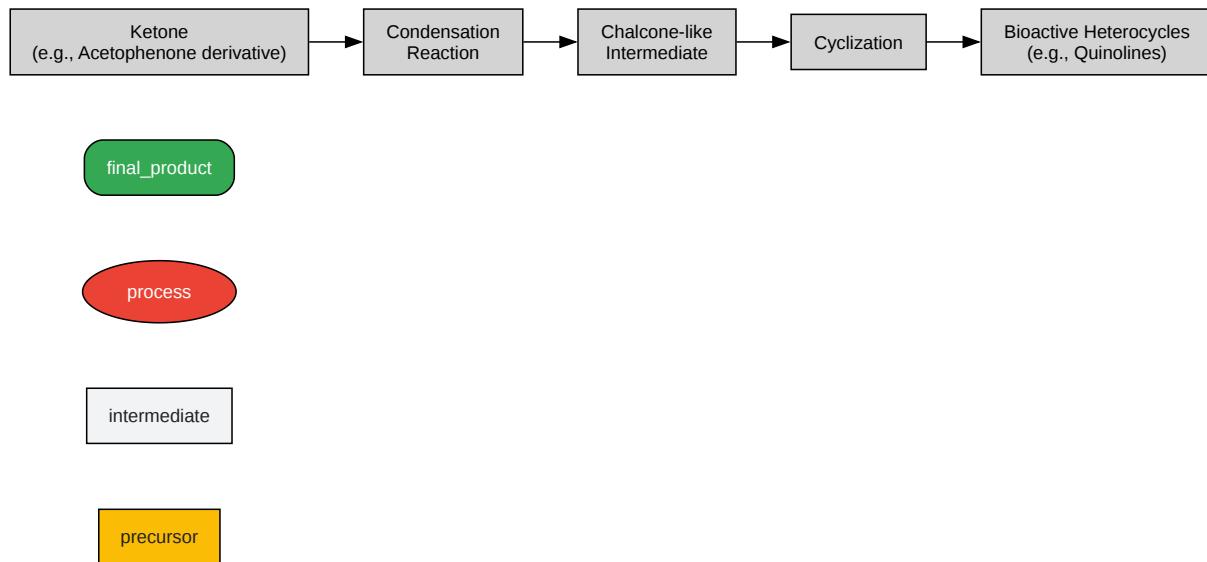
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

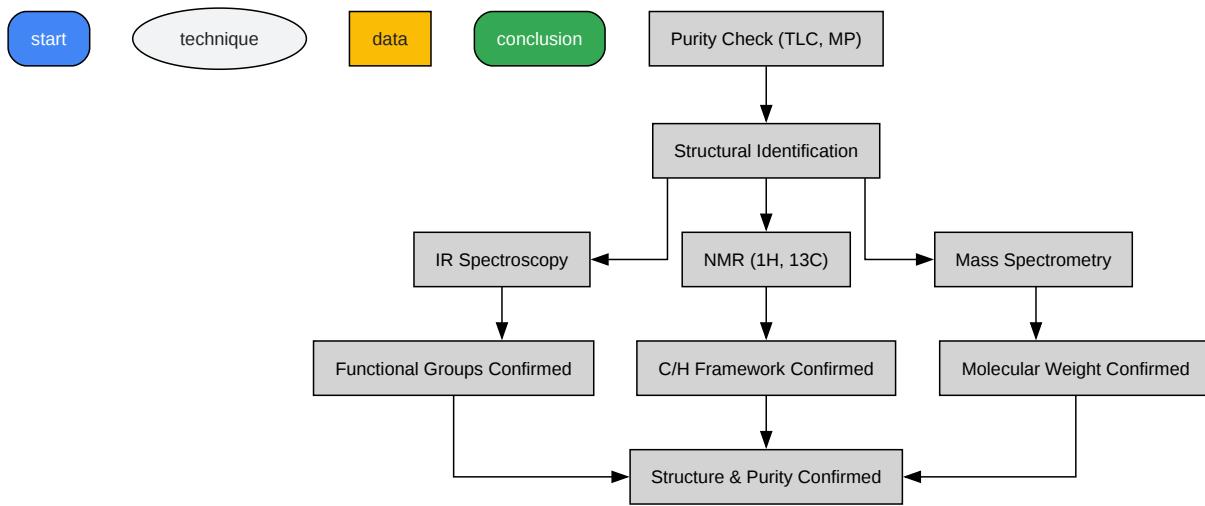

3. Infrared (IR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

- Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
- Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches) and morpholine (C-N and C-O stretches) functional groups.


Visualizations: Synthesis and Application Workflows

The following diagrams illustrate the synthesis of **2-Morpholinobenzaldehyde** and its application as a chemical intermediate.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Morpholinobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Role as a precursor in bioactive heterocycle synthesis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for chemical characterization.

Safety and Handling

2-Morpholinobenzaldehyde is classified as an irritant.^[1] It is important to handle this chemical with appropriate safety precautions.

- Hazard Codes: Xi (Irritant).^[1]
- Risk Statements: R52 - Harmful to aquatic organisms.^[1]
- Safety Statements: S24/25 - Avoid contact with skin and eyes.^[1]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[6]

- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water.[6][7]
- Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Applications in Research and Development

The primary utility of **2-Morpholinobenzaldehyde** lies in its role as a versatile building block in organic synthesis. The aldehyde group can readily participate in a variety of chemical transformations, including condensations, reductions, and oxidations. It serves as a key precursor for the synthesis of more complex heterocyclic structures, such as quinolines and pyrazoline derivatives, which are scaffolds of interest in medicinal chemistry due to their potential biological activities.[8][9] The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Morpholinobenzaldehyde | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. dovepress.com [dovepress.com]
- 9. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 2-Morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119794#physicochemical-properties-of-2-morpholinobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com